molecular formula C21H24ClN3O4 B4441073 2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide

2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide

Cat. No.: B4441073
M. Wt: 417.9 g/mol
InChI Key: LQPYPHFWJOTFPT-UHFFFAOYSA-N
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Description

2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, an acetylamino group, and a morpholin-4-ylethyl group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c22-17-6-2-4-8-19(17)29-15-20(26)24-18-7-3-1-5-16(18)21(27)23-9-10-25-11-13-28-14-12-25/h1-8H,9-15H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPYPHFWJOTFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-chlorophenoxyacetyl chloride: The 2-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Acylation of aniline derivative: The 2-chlorophenoxyacetyl chloride is reacted with an aniline derivative to form the corresponding amide.

    Introduction of the morpholin-4-ylethyl group: The final step involves the reaction of the amide with a morpholine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2-chlorophenoxyacetic acid and the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, 2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
  • 2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-piperidin-4-ylethyl)benzamide
  • 2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-pyrrolidin-4-ylethyl)benzamide

Uniqueness

Compared to similar compounds, 2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide is unique due to the presence of the morpholin-4-ylethyl group. This group imparts distinct physicochemical properties, such as increased solubility and enhanced ability to interact with biological targets. These properties make it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide
Reactant of Route 2
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2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide

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